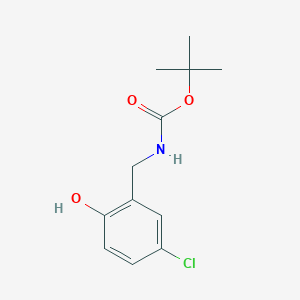

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(5-chloro-2-hydroxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-6-9(13)4-5-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXNKDQSZTYMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462006 | |

| Record name | N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195517-88-5 | |

| Record name | N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Carbamate Formation via Boc Protection

The most straightforward method involves reacting 5-chloro-2-hydroxybenzylamine with Boc₂O in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under mild basic conditions (e.g., triethylamine or sodium bicarbonate).

Procedure :

-

Dissolve 5-chloro-2-hydroxybenzylamine (1.0 equiv) in anhydrous THF at 0°C.

-

Add Boc₂O (1.2 equiv) and triethylamine (2.0 equiv) dropwise.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

SN2 Displacement for Chloro-Substitution

An alternative route starts with tert-butyl 2-hydroxybenzylcarbamate, introducing the chloro group via electrophilic aromatic substitution or halogenation.

Procedure :

-

Protect 2-hydroxybenzylamine with Boc₂O as in Section 2.1.

-

Dissolve tert-butyl 2-hydroxybenzylcarbamate in acetic acid.

-

Add Cl₂ gas or sulfuryl chloride (SO₂Cl₂) at 0°C.

-

Stir for 3 hours, neutralize with NaHCO₃, and isolate via filtration.

One-Pot Tandem Protection-Halogenation

Recent advances combine carbamate formation and halogenation in a single pot, reducing purification steps.

Procedure :

-

Mix 2-hydroxybenzylamine, Boc₂O, and CuCl₂ (1.5 equiv) in DMF.

-

Heat at 60°C for 6 hours.

-

Cool, dilute with water, and extract with DCM.

Yield : 70–75%.

Mechanistic Insight :

-

CuCl₂ acts as both a Lewis acid catalyst and chlorine source, enabling electrophilic chlorination.

-

Solvent polarity (DMF) enhances intermediate stability.

Optimization Strategies and Reaction Engineering

Solvent and Temperature Effects

Catalytic Systems

-

Triethylamine : Scavenges HCl, preventing amine protonation and ensuring nucleophilic availability.

-

DMAP (4-dimethylaminopyridine) : Accelerates carbamate formation via transient acylpyridinium intermediates.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Boc Protection | 85 | 98 | Minimal steps, high efficiency |

| SN2 Chlorination | 72 | 95 | Regioselective |

| One-Pot Tandem | 75 | 97 | Reduced purification |

Industrial Scalability and Challenges

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate has been studied for its potential as an anticancer agent. Research indicates that compounds derived from this structure can inhibit cancer cell proliferation. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have reported that it exhibits activity against a range of bacterial pathogens, making it a candidate for the development of new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .

Material Science

Photostabilization

this compound can function as a UV absorber in polymers and coatings. Its ability to absorb UV radiation helps protect materials from photodegradation, thereby extending their lifespan and maintaining their mechanical properties. This application is crucial in industries where materials are exposed to sunlight and other sources of UV radiation .

Analytical Chemistry

Chromatography Applications

In analytical chemistry, this compound is utilized as a reference standard in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for accurate quantification and analysis of related compounds in complex mixtures .

NMR Studies

The compound is also employed in nuclear magnetic resonance (NMR) studies to understand molecular interactions and dynamics within various chemical environments. Its structural characteristics make it suitable for detailed NMR investigations, contributing to the understanding of molecular behavior in different solvents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-2-hydroxybenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Key Compounds:

tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate (CAS 1235451-62-3) Structural Similarity: 0.87 . Molecular Formula: C₁₉H₂₈BNO₄. Functional Groups: Benzylcarbamate with a boronate ester (dioxaborolane). Applications: Likely used in Suzuki-Miyaura cross-coupling reactions due to the boron-containing group, which facilitates carbon-carbon bond formation . Reactivity: The boronate ester increases sensitivity to moisture but enhances utility in catalytic coupling reactions.

tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate (CAS 1032528-06-5) Structural Similarity: 0.86 . Molecular Formula: C₂₀H₂₈BNO₄. Functional Groups: Indoline-carbamate fused with a boronate ester. Applications: Suitable for synthesizing heterocyclic frameworks in medicinal chemistry.

tert-Butyl (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate (CAS 1032528-06-5) Structural Similarity: 0.84 . Functional Groups: Cyclobutylcarbamate with a boronate ester.

Comparison with Target Compound :

- The target lacks a boronate ester, making it less reactive in cross-coupling but more stable under ambient conditions.

- The 5-chloro-2-hydroxybenzyl group in the target increases polarity (via -OH) and lipophilicity (via -Cl), contrasting with the apolar boronate esters in analogues.

Pyridine-Based Carbamate Analogues

tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate (CAS 1021339-30-9) :

Comparison with Target Compound :

- The benzene ring in the target may offer greater electron density than pyridine, affecting nucleophilic substitution kinetics.

- Storage conditions for the pyridine analogue suggest that the target may also remain stable at room temperature, though this requires experimental validation.

Data Table: Comparative Analysis of Key Properties

*Estimated based on structural analogy.

Research Findings and Implications

Reactivity Differences: Boronate-containing analogues (e.g., CAS 1235451-62-3) are tailored for cross-coupling, whereas the target’s -Cl and -OH groups favor electrophilic substitution or hydrogen-bonding interactions . The pyridine analogue’s -OH is more acidic than the target’s phenolic -OH due to the electron-deficient pyridine ring, impacting deprotonation in reactions .

The phenolic -OH may enhance water solubility via hydrogen bonding, but this could be mitigated by the tert-butyl group’s hydrophobicity.

Synthetic Utility :

- The target’s -Cl is a versatile leaving group for nucleophilic aromatic substitution, while -OH can be protected (e.g., as a silyl ether) during multi-step syntheses.

Biological Activity

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate is a compound of significant interest due to its diverse biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. This article synthesizes findings from various studies, highlighting its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through standard organic reactions involving the coupling of tert-butyl 2-amino phenylcarbamate with suitable carboxylic acids. The synthesis typically employs coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to enhance yield and purity .

Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit promising anti-inflammatory activities. In a study assessing various carbamate derivatives, compounds demonstrated significant inhibition of inflammation in a carrageenan-induced rat paw edema model. The percentage inhibition of inflammation ranged from 39.021% to 54.239% compared to the standard drug indomethacin .

Table 1: Anti-inflammatory Activity of Tert-butyl Carbamate Derivatives

| Compound | Percentage Inhibition (%) | Standard Comparison |

|---|---|---|

| 4a | 54.239 | Indomethacin |

| 4i | 49.500 | Indomethacin |

| 4j | 39.021 | Indomethacin |

Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of this compound. A study focused on a derivative known as LX009, which is structurally related to this compound, found that it could reduce oxidative stress in neuroblastoma cells subjected to oxygen-glucose deprivation (OGD). The compound was shown to alleviate apoptosis and improve cell viability by modulating pathways involved in oxidative stress response, notably through the activation of the Akt/Nrf2/HO-1 signaling pathway .

Table 2: Neuroprotective Effects of LX009

| Measurement | Result |

|---|---|

| ROS Production | Decreased |

| Mitochondrial Membrane Potential | Improved |

| Cell Viability (CCK8 Assay) | Increased |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Compounds similar to this carbamate have been shown to downregulate TNF-α and other pro-inflammatory cytokines, contributing to their anti-inflammatory effects .

- Antioxidative Stress Response : By enhancing the expression of antioxidative enzymes such as catalase and superoxide dismutase, these compounds can mitigate oxidative damage in neuronal cells .

Case Studies

A notable case study involved the application of LX009 in a mouse model of ischemic stroke. The compound's ability to reduce oxidative stress was assessed through various assays measuring apoptotic markers and oxidative damage indicators. The findings suggested that LX009 could serve as a potential therapeutic agent for conditions associated with oxidative stress, including ischemic stroke .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 5-chloro-2-hydroxybenzylcarbamate in academic research?

- Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, coupling reactions using carbodiimide-based reagents (e.g., HATU) with tertiary amine bases (e.g., DIEA) in dry DMF under inert atmospheres (argon/nitrogen) are effective for forming carbamate linkages . Post-reaction workup includes extraction with solvents like ethyl acetate, drying with MgSO₄, and purification via reversed-phase flash chromatography (RP-FC) to achieve ~31% yield. Precursor selection (e.g., halogenated benzylamines) and stoichiometric optimization (1.2 equiv coupling reagents) are critical for yield improvement .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.4 ppm, aromatic protons in the 6.5–8.0 ppm range) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching calculated mass ± 0.001 Da) .

- HPLC : Purity assessment using C18 columns with methanol/water gradients, targeting ≥95% purity .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store at room temperature in airtight containers under inert gas (argon) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .

- Handling : Use fume hoods with PPE (gloves, lab coats) and respiratory protection if dust/aerosols are generated. Note discrepancies in hazard classifications: Some SDS reports no significant hazards , while others recommend caution due to potential acute toxicity (oral LD₅₀ > 2000 mg/kg in rats) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically. For example, higher DMF polarity improves solubility of polar intermediates, while lower temperatures reduce side reactions .

- Protecting Group Strategies : Use tert-butyl carbamates for amine protection, as they balance stability and ease of deprotection (e.g., TFA cleavage) .

- Monitoring Tools : In-situ FTIR or LC-MS to track reaction progress and identify intermediates .

Q. What analytical strategies resolve discrepancies in reported toxicity data for tert-butyl carbamate derivatives?

- Methodological Answer :

- Data Validation : Cross-reference SDS entries (e.g., conflicting acute toxicity data ) with primary literature. Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized protocols .

- Dose-Response Studies : Evaluate toxicity thresholds at varying concentrations (e.g., IC₅₀ values in cell lines) to reconcile differences in hazard classifications .

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, favoring alternative reaction pathways (e.g., aryl chloride substitution) .

- Electronic Effects : The electron-withdrawing chloro substituent activates the benzene ring for electrophilic substitution, while the hydroxyl group (if deprotonated) can direct reactivity via resonance .

- Mechanistic Probes : Use DFT calculations to map transition states or conduct kinetic isotope effect (KIE) studies to elucidate rate-determining steps .

Data Contradiction Analysis

- Hazard Classification Conflicts : cites acute toxicity (oral LD₅₀ > 2000 mg/kg) and recommends PPE , while classifies the compound as non-hazardous . To resolve, consult peer-reviewed toxicology studies or conduct in-house testing under OECD guidelines.

- Reaction Yields : Variations in reported yields (e.g., 31% in vs. 53% in ) may stem from differences in purification methods (RP-FC vs. acid-base extraction). Replicate protocols with controlled variables to identify optimal conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.